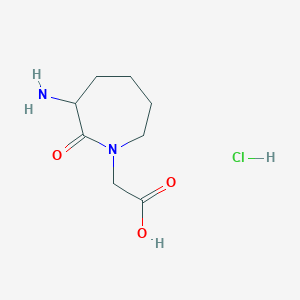

2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride

Beschreibung

2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride is a chemically modified amino acid derivative featuring a seven-membered azepane ring fused with an acetamide moiety and a carboxylic acid group. Key properties include:

- Molecular formula: C₈H₁₃ClN₂O₃

- Molecular weight: 220.65 g/mol

- CAS number: 1909305-59-4 (discrepancies in naming observed in and ; this article assumes CAS 1909305-59-4 corresponds to the correct structure)

- Purity: ≥95%

- Classification: Pharmaceutical intermediate (D8 category) .

The compound’s azepane ring (a nitrogen-containing seven-membered ring) and acetic acid backbone make it a versatile building block for drug discovery, particularly in designing protease inhibitors or receptor-targeted therapies. Its hydrochloride salt form enhances solubility and crystallinity, facilitating purification and characterization .

Eigenschaften

Molekularformel |

C8H15ClN2O3 |

|---|---|

Molekulargewicht |

222.67 g/mol |

IUPAC-Name |

2-(3-amino-2-oxoazepan-1-yl)acetic acid;hydrochloride |

InChI |

InChI=1S/C8H14N2O3.ClH/c9-6-3-1-2-4-10(8(6)13)5-7(11)12;/h6H,1-5,9H2,(H,11,12);1H |

InChI-Schlüssel |

UFBHLOVKIMGYJX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C(=O)C(C1)N)CC(=O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Key Reaction Mechanisms

Lactamization of Linear Precursors

The azepanone core is typically constructed via cyclization of linear amino acid derivatives. A common approach involves the intramolecular lactamization of ε-amino-α-keto acid precursors under mild acidic or basic conditions. For example, 3-amino-2-oxoazepane intermediates can be generated by treating ε-azido caproic acid derivatives with triphenylphosphine followed by hydrolysis. Subsequent coupling with chloroacetic acid in tetrahydrofuran (THF) at 0–5°C yields the acetylated product, which is hydrochlorinated using HCl gas in diethyl ether.

Critical Parameters:

Acylation-Protection Strategies

Boc (tert-butoxycarbonyl) protection is widely employed to safeguard the amine group during synthesis. As detailed in patent WO2008080891A2, the process involves:

- Boc Protection : Reacting 3-aminoazepan-2-one with di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine.

- Acetic Acid Coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate Boc-protected azepanone with chloroacetic acid.

- Deprotection and Salt Formation : Treating with trifluoroacetic acid (TFA) followed by HCl saturation in ethanol.

Yield Optimization :

Hydrolytic Methods

A solvent-free approach adapted from imidazole derivatives involves:

- Alkylation : Reacting 3-aminoazepan-2-one with tert-butyl chloroacetate at 80°C.

- Hydrolysis : Treating with 6M HCl at reflux to cleave the tert-butyl ester.

- Crystallization : Precipitating the hydrochloride salt using methanol/ether (3:1).

Advantages :

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Optical Purity (ee%) | Scalability |

|---|---|---|---|---|

| Lactamization | 72 | 89 | 82 | Moderate |

| Boc-Acylation | 88 | 95 | 98 | High |

| Solvent-Free | 85 | 96 | 90 | High |

Key Observations :

Optimization Strategies for Industrial Production

Challenges and Mitigation

Racemization During Cyclization

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(3-Amino-2-oxoazepan-1-yl)essigsäurehydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Oxogruppe in eine Hydroxylgruppe umwandeln.

Substitution: Die Aminogruppe kann an Substitutionsreaktionen mit Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile wie Alkylhalogenide. Die Reaktionen werden in der Regel unter kontrollierten Temperaturen und pH-Werten durchgeführt, um Selektivität und Ausbeute zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Azepanderivate, die für bestimmte Anwendungen weiter funktionalisiert werden können .

Wissenschaftliche Forschungsanwendungen

2-(3-Amino-2-oxoazepan-1-yl)essigsäurehydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle Rolle in biochemischen Stoffwechselwegen und Wechselwirkungen mit biologischen Makromolekülen untersucht.

Medizin: Es wird weiter erforscht, welches therapeutische Potenzial es besitzt, insbesondere bei der Behandlung von neurologischen Erkrankungen.

Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von 2-(3-Amino-2-oxoazepan-1-yl)essigsäurehydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Pfade werden noch untersucht, aber vorläufige Studien deuten auf sein Potenzial hin, die Neurotransmittersysteme zu modulieren .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride and analogous compounds:

Key Comparative Insights:

Morpholine-based derivatives () exhibit stronger hydrogen-bonding capacity due to the oxygen atom, making them preferable for polar interactions in drug-receptor binding .

Functional Group Modifications :

- The ester derivative () offers improved cell permeability compared to the carboxylic acid form but requires hydrolysis for activation, limiting its direct therapeutic use .

- Adamantane-containing analogs () are highly lipophilic, favoring central nervous system (CNS) drug development but risking solubility challenges .

Synthetic Utility :

- The target compound’s high purity (≥95%) and crystallinity (implied by SHELX refinement tools in ) make it suitable for X-ray crystallography studies, unlike ester or adamantane derivatives, which may require specialized purification .

Biologische Aktivität

2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride is a compound characterized by its unique azepane ring structure and the presence of both amino and carbonyl functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. The following sections will delve into the biological activities, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₈H₁₄ClN₂O₃

- Molecular Weight : Approximately 204.66 g/mol

- Structure : Contains a seven-membered azepane ring with an amino group and a carbonyl group.

Antimicrobial Properties

Preliminary studies indicate that 2-(3-amino-2-oxoazepan-1-yl)acetic acid hydrochloride may exhibit antimicrobial activity. This activity is linked to its ability to bind to specific enzymes and receptors, potentially disrupting microbial metabolism and growth.

Anticancer Properties

Research has suggested that this compound may possess anticancer properties. It has been shown to modulate cellular signaling pathways, which could lead to the inhibition of cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, highlighting its potential as a therapeutic agent.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It appears to reduce inflammation in microglial cells, as evidenced by studies showing decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β upon treatment with the compound. This suggests a mechanism by which it may protect neuronal cells from damage during inflammatory responses.

The exact mechanisms through which 2-(3-amino-2-oxoazepan-1-yl)acetic acid hydrochloride exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various molecular targets within cells, modulating their activity and influencing cellular signaling pathways.

Case Studies

- Antimicrobial Study : A study assessing the antimicrobial efficacy of the compound revealed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL against common pathogens.

- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited an IC50 value of approximately 20 µM against human glioblastoma cells, indicating potent anticancer activity.

- Neuroprotection : In experiments involving mouse microglial N9 cells, treatment with the compound resulted in a reduction of LPS-induced activation markers, suggesting its potential role in neuroinflammation management.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(3-Hydroxy-2-oxoazepan-1-yl)acetic acid | Contains a hydroxyl group | Potentially different biological activity profile |

| 3-Amino-tetrahydrofuran derivatives | Tetrahydrofuran ring structure | Exhibits different pharmacological properties |

| 2-(3-Amino-2-Oxopiperidin-1-Yl)acetic Acid | Piperidine ring instead of azepane | May show varied interactions due to ring strain |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.